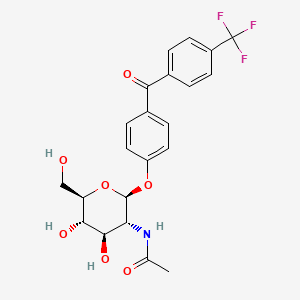
Methanone, (4-((2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl)oxy)phenyl)(4-(trifluoromethyl)phenyl)-, hemihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, (4-((2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl)oxy)phenyl)(4-(trifluoromethyl)phenyl)-, hemihydrate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a glucopyranosyl moiety, an acetylamino group, and a trifluoromethylphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-((2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl)oxy)phenyl)(4-(trifluoromethyl)phenyl)-, hemihydrate typically involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and the introduction of the trifluoromethyl group. Common reagents used in these reactions include acetyl chloride, trifluoromethyl iodide, and various catalysts to facilitate the glycosylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methanone, (4-((2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl)oxy)phenyl)(4-(trifluoromethyl)phenyl)-, hemihydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the acetylamino group or the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Methanone, (4-((2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl)oxy)phenyl)(4-(trifluoromethyl)phenyl)-, hemihydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in cellular processes and as a probe for studying glycosylation.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mécanisme D'action
The mechanism of action of Methanone, (4-((2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl)oxy)phenyl)(4-(trifluoromethyl)phenyl)-, hemihydrate involves its interaction with specific molecular targets and pathways. The glucopyranosyl moiety may facilitate binding to glycoproteins or glycolipids, while the trifluoromethyl group can enhance the compound’s stability and bioavailability. The acetylamino group may participate in hydrogen bonding and other interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanone, (4-chlorophenyl)phenyl-: Similar structure but with a chlorophenyl group instead of a trifluoromethyl group.
Methanone, (4-hydroxyphenyl)phenyl-: Contains a hydroxyphenyl group, offering different reactivity and applications.
(4-Methoxyphenyl)(4-(trifluoromethyl)phenyl)methanone: Similar trifluoromethyl group but with a methoxyphenyl group.
Uniqueness
Methanone, (4-((2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl)oxy)phenyl)(4-(trifluoromethyl)phenyl)-, hemihydrate is unique due to its combination of a glucopyranosyl moiety, an acetylamino group, and a trifluoromethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Numéro CAS |
83366-26-1 |
|---|---|
Formule moléculaire |
C22H22F3NO7 |
Poids moléculaire |
469.4 g/mol |
Nom IUPAC |
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[4-[4-(trifluoromethyl)benzoyl]phenoxy]oxan-3-yl]acetamide |
InChI |
InChI=1S/C22H22F3NO7/c1-11(28)26-17-20(31)19(30)16(10-27)33-21(17)32-15-8-4-13(5-9-15)18(29)12-2-6-14(7-3-12)22(23,24)25/h2-9,16-17,19-21,27,30-31H,10H2,1H3,(H,26,28)/t16-,17-,19-,20-,21-/m1/s1 |
Clé InChI |
IAHRHVHGDSTKTD-XGAGZNTDSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F)CO)O)O |
SMILES canonique |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


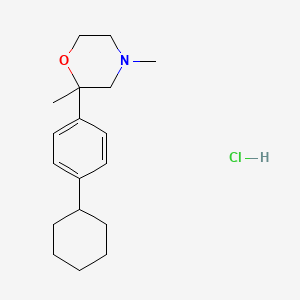


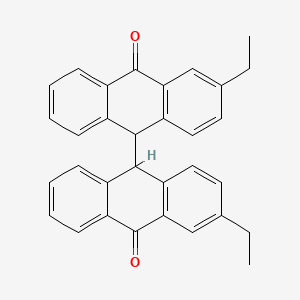
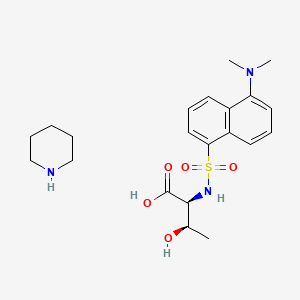
![[(3S,3aR,6S,6aS)-3-[4-(3-imidazol-1-ylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12713435.png)
![2,5-Bis[[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy]benzenesulfonic acid;piperazine](/img/structure/B12713443.png)
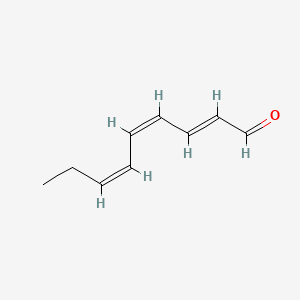
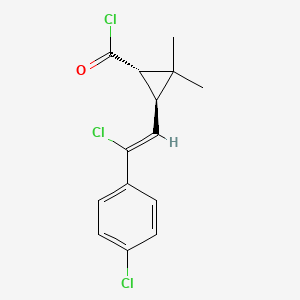
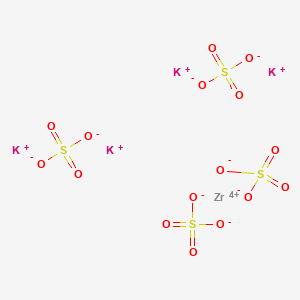

![13-phenyl-8,12-dithia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaen-16-one](/img/structure/B12713485.png)
![2-[1-(4-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;dihydrochloride](/img/structure/B12713493.png)

